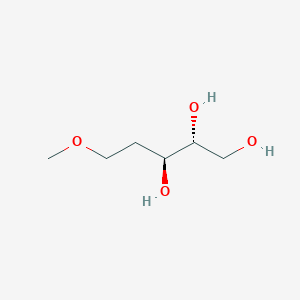
(2R,3S)-5-methoxypentane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Methyl-2-deoxy-D-ribose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the replacement of a hydroxyl group with a methoxy group at the first carbon position and the absence of an oxygen atom at the second carbon position. Its molecular formula is C6H12O4, and it has a molecular weight of 148.16 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-O-Methyl-2-deoxy-D-ribose can be synthesized through several methods. One common approach involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside using hydride reagents. This is followed by total hydrolysis and acetylation to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 1-O-Methyl-2-deoxy-D-ribose are not widely documented, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, and the use of hydride reagents for deoxygenation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-Methyl-2-deoxy-D-ribose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the addition of hydrogen atoms to the compound, often reducing carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include methyl iodide (CH3I) and sodium hydride (NaH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
1-O-Methyl-2-deoxy-D-ribose is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving nucleosides and nucleotides, as it can mimic the structure of natural sugars in DNA and RNA.
Medicine: It is used in the development of antiviral and anticancer drugs, as it can be incorporated into nucleoside analogs that interfere with viral replication and cancer cell proliferation.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-O-Methyl-2-deoxy-D-ribose involves its incorporation into nucleoside analogs, which can then be incorporated into DNA or RNA strands. This incorporation can lead to chain termination or the formation of defective nucleic acids, thereby inhibiting viral replication or cancer cell proliferation. Additionally, it can inhibit enzymes involved in nucleic acid synthesis, further disrupting these processes .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-D-ribose: This compound lacks the methoxy group at the first carbon position but is otherwise similar in structure.
Methyl 2-Deoxy-D-ribofuranoside: This compound is similar but has different stereochemistry at certain carbon positions
Uniqueness: 1-O-Methyl-2-deoxy-D-ribose is unique due to its specific substitution pattern, which allows it to be used in specialized applications, particularly in the synthesis of nucleoside analogs for antiviral and anticancer research .
Eigenschaften
Molekularformel |
C6H14O4 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(2R,3S)-5-methoxypentane-1,2,3-triol |
InChI |
InChI=1S/C6H14O4/c1-10-3-2-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
YEWUXURCECDCGI-NTSWFWBYSA-N |
Isomerische SMILES |
COCC[C@@H]([C@@H](CO)O)O |
Kanonische SMILES |
COCCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


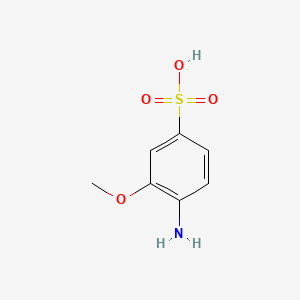
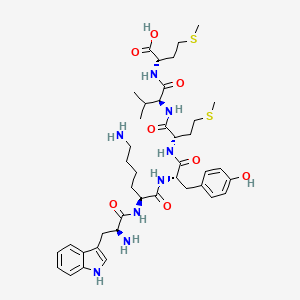
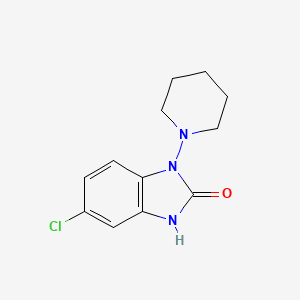


![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
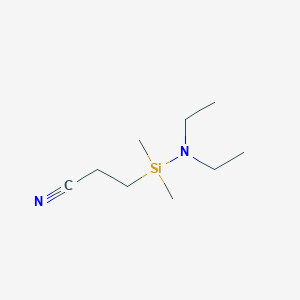

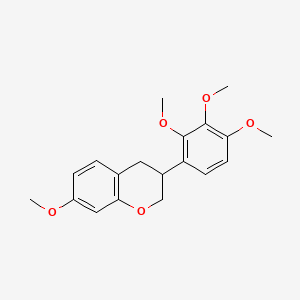


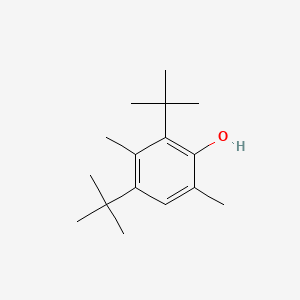

![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
